2,9-diaminodecanedioic acid

Peptide dimerization Bradykinin B2 receptor Diaminodicarboxylic acid bridge residues

2,9-Diaminodecanedioic acid (syn. α,θ-diaminosebacic acid, decanedioic acid 2,9-diamino-) is a linear C10 α,α′-diaminodicarboxylic acid with molecular formula C₁₀H₂₀N₂O₄ and molecular weight 232.28 g·mol⁻¹.

Molecular Formula C10H20N2O4
Molecular Weight 232.28 g/mol
CAS No. 91346-99-5
Cat. No. B4713807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-diaminodecanedioic acid
CAS91346-99-5
Molecular FormulaC10H20N2O4
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC(CCCC(C(=O)O)N)CCC(C(=O)O)N
InChIInChI=1S/C10H20N2O4/c11-7(9(13)14)5-3-1-2-4-6-8(12)10(15)16/h7-8H,1-6,11-12H2,(H,13,14)(H,15,16)
InChIKeyJOOVPMLVPBHUEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,9-Diaminodecanedioic Acid (CAS 91346-99-5): Structural Baseline for a C10 Diaminodicarboxylic Acid Scaffold


2,9-Diaminodecanedioic acid (syn. α,θ-diaminosebacic acid, decanedioic acid 2,9-diamino-) is a linear C10 α,α′-diaminodicarboxylic acid with molecular formula C₁₀H₂₀N₂O₄ and molecular weight 232.28 g·mol⁻¹ [1]. It belongs to the homologous series of diaminodicarboxylic acids that serve as synthetic mimics of cystine, conformationally constraining peptide bridges, and as scaffolds for bioactive small molecules. Unlike the naturally occurring C7 homologue 2,6-diaminopimelic acid, which functions as a peptidoglycan cross-linker in bacterial cell walls, 2,9-diaminodecanedioic acid is a fully synthetic entity whose enantiopure (2S,9R) form has been developed for orthogonal protection strategies compatible with solid-phase peptide synthesis (SPPS) [2]. The compound has also been claimed as the core scaffold of low-molecular-weight inhibitors of interleukin-15 (IL-15) and interleukin-2 (IL-2) receptors in patent filings [3].

Why C8 or C7 Diaminodicarboxylic Acids Cannot Substitute for 2,9-Diaminodecanedioic Acid (CAS 91346-99-5) in Key Applications


Diaminodicarboxylic acids are not functionally interchangeable across chain lengths. The number of methylene units between the two α-amino acid centers dictates bridge geometry, spatial separation of conjugated pharmacophores, and metabolic stability profiles. The C10 2,9-diaminodecanedioic acid provides a 10-carbon backbone versus the 8-carbon span of 2,7-diaminosuberic acid and the 7-carbon framework of naturally occurring 2,6-diaminopimelic acid [1]. In dimeric bradykinin antagonist peptides, this bridge-length difference between C8 (diaminosuberic) and C10 (diaminosebacic) residues alters the spatial orientation of the two peptide chains presented to the B2 receptor, even though the potency outcomes may appear superficially 'comparable' in aggregate readouts [1]. More critically, only the C10 2,9-diaminodecanedioic acid scaffold has been specifically claimed in patent literature as an IL-15/IL-2 receptor inhibitor, a therapeutic application that does not extend to shorter-chain homologues [2]. Substituting a C7 or C8 analogue for a C10 scaffold in this context would represent a departure from the structurally validated pharmacophore and could compromise receptor-binding geometry. The orthogonal protection methodology developed for enantiopure (2S,9R)-2,9-diaminodecanedioic acid is also tailored to the C10 chain length, enabling differential protection of the two amino groups for regioselective SPPS incorporation [3].

Quantitative Differentiation Evidence for 2,9-Diaminodecanedioic Acid (CAS 91346-99-5) Versus Closest Analogs


Bridge-Length-Dependent Spatial Geometry in Dimeric Bradykinin B2 Antagonists: C10 vs. C8 Diaminodicarboxylic Acid Residues

In a direct head-to-head comparison within the same study, dimeric bradykinin antagonist peptides [H-(D-Arg)-Arg-Pro-Hyp-Gly-Phe]₂-X-[(D-Phe)-Leu-Arg-OH]₂ were synthesized where X corresponds to either L,L-2,7-diaminosuberic acid (C8 bridge) or L,L-2,9-diaminosebacic acid (C10 bridge). The biological activity of both bridge-length variants was comparable to that of conventional cystine-linked and bis(succinimido)alkyl-bridged dimers in guinea-pig ileum contractility assays [1]. The C10 bridge provides a 10-carbon spatial separation (~12.6 Å extended chain) versus ~10.1 Å for the C8 bridge, a ~2.5 Å difference that can affect the conformational presentation of dimeric pharmacophores to the B2 receptor [1]. Importantly, the all-carbon diaminodicarboxylic acid bridges circumvent the metabolic liabilities (reductive cleavage and disulfide exchange) of cystine-based cross-links, giving the C10 variant equivalent bioactivity with improved metabolic stability [1].

Peptide dimerization Bradykinin B2 receptor Diaminodicarboxylic acid bridge residues

Exclusive IL-15 and IL-2 Receptor Inhibitory Activity Claimed for the C10 2,9-Diaminodecanedioic Acid Scaffold

Patent WO2015/044761A1 (and the corresponding Polish priority filing PL405505A1) specifically claims 2,9-diaminodecanedioic acid derivatives—in the form of optical isomers, racemates, pharmaceutically acceptable salts, or aliphatic alcohol esters—as inhibitors of IL-15 and IL-2 receptors for the prevention and treatment of diseases associated with IL-15 and IL-2 overproduction [1]. The claimed therapeutic indications include rheumatoid arthritis, psoriasis, gastroenteritis, sarcoidosis, T-cell leukemia, and transplant rejection [2]. This IL-15/IL-2 inhibitory activity is specifically attributed to the C10 2,9-diaminodecanedioic acid scaffold and has not been equivalently claimed for the C8 (diaminosuberic) or C7 (diaminopimelic) homologues [1]. While quantitative IC₅₀ values from the patent specification were not publicly accessible for extraction, the structural specificity of the claim—requiring the decanedioic acid backbone—indicates that the C10 chain length is a critical pharmacophoric determinant [1].

Interleukin-15 inhibition Interleukin-2 inhibition Autoimmune disease Small-molecule immunomodulator

Enantiopure (2S,9R)-2,9-Diaminodecanedioic Acid with Orthogonal Amino Protection: Enabling Regioselective Solid-Phase Peptide Synthesis

The asymmetric synthesis of (2S,9R)-2,9-diaminodecanedioic acid with orthogonal protection of the two amino groups was reported as a model for a general method for synthesizing orthogonally protected α,α′-diaminodicarboxylic acids [1]. This stereochemically defined, differentially protected building block is specifically designed for incorporation into cyclic peptides by solid-phase synthesis, enabling the sequential, regioselective coupling of each amino group to distinct peptide chains or functional moieties [1]. A subsequent general method for the synthesis of orthogonally protected enantiopure α,α′-diaminodicarboxylic acids was developed using the 2,9-diaminodecanedioic acid system as the model substrate, employing a Julia olefination of an aldehyde and a sulfone, both derived from optically pure dicarboxylic amino acid precursors . While orthogonal protection strategies exist for shorter diaminodicarboxylic acids (e.g., diaminosuberic acid), the synthetic methodology was specifically optimized and validated on the C10 2,9-diaminodecanedioic acid scaffold [1].

Orthogonal protection Solid-phase peptide synthesis Conformationally constrained cyclic peptides Enantioselective synthesis

Chain-Length-Dependent Antibacterial Activity Profile: C10 2,9-Diaminosebacic Acid Within the Homologous α,α′-Diaminodicarboxylic Acid Series

A foundational study by Dewey et al. (Biochem. J. 1954) synthesized six α,α′-diaminodicarboxylic acids as homologues of α,α′-diaminopimelic acid (C7) and tested them as growth inhibitors against Corynebacterium diphtheriae, Staphylococcus aureus, Escherichia coli, and Streptococcus pyogenes [1]. Within this homologous series, α,α′-diaminosuberic acid (C8) gave the most significant growth inhibition, while the C10 2,9-diaminosebacic acid (decanedioic) was less active than the C8 analogue [1]. However, the C10 homologue was specifically noted as part of the series tested, and its reduced antibacterial activity relative to C8 confirms a chain-length-dependent SAR: antibacterial potency does not simply increase with chain elongation [1]. This positions the C10 scaffold as less suited for antibacterial applications but reinforces its differentiation toward other applications (peptide cross-linking and IL-15/IL-2 inhibition) where the longer bridge confers advantages [1].

Antibacterial Diaminopimelic acid analogues Bacterial growth inhibition Structure-activity relationship

Metabolic Stability Advantage of the All-Carbon C10 Bridge Over Disulfide and Thioether Cross-Links in Peptide Therapeutics

Diaminodicarboxylic acids including 2,9-diaminosebacic acid (C10) serve as all-carbon, non-reducible mimics of the cystine disulfide bridge. Lange et al. explicitly note that conventional internal dimerizations via cysteine oxidation or double S-alkylation result in 'metabolically unfavourable disulphide and thioether cross-links,' whereas the diaminodicarboxylic acid bridges (both C8 and C10 variants) provide metabolically stable alternatives [1]. The Kamalov et al. review (Chem. Eur. J. 2016) further establishes that diaminodiacid cross-links play a crucial role in the activity, structural stability, and folding of host peptides and proteins, and that synthetic methodology for effecting protein cross-linking using diaminodiacids is an area of active development [2]. While both C8 and C10 diaminodicarboxylic acids share this metabolic stability advantage over disulfide bridges, the C10 2,9-diaminodecanedioic acid offers a longer, more flexible tether, which may be preferable when greater inter-chain distance is required to preserve native-like conformational dynamics [1][2].

Metabolic stability Cystine mimic Diaminodicarboxylic acid cross-link Peptide therapeutic half-life

Validated Application Scenarios for 2,9-Diaminodecanedioic Acid (CAS 91346-99-5) Based on Quantitative and Patent Evidence


Dimeric Peptide Therapeutic Design with Metabolically Stable C10 All-Carbon Cross-Link

For research groups developing dimeric peptide ligands targeting G-protein-coupled receptors (GPCRs) such as the bradykinin B2 receptor, 2,9-diaminodecanedioic acid provides a C10 all-carbon bridge that replaces redox-labile cystine cross-links while maintaining comparable bioactivity to conventional dimers [1]. The ~12.6 Å bridge length accommodates spatial separation requirements distinct from the C8 diaminosuberic acid alternative. This scenario is directly supported by the Lange et al. (1998) study demonstrating equivalent antagonist potency to cystine-linked dimers in guinea-pig ileum contractility assays, with the added benefit of metabolic stability [1].

IL-15/IL-2 Pathway Inhibitor Development for Autoimmune and Inflammatory Disease

For medicinal chemistry programs targeting the IL-15/IL-2 receptor axis in autoimmune diseases (rheumatoid arthritis, psoriasis, inflammatory bowel disease, sarcoidosis) or transplant rejection, 2,9-diaminodecanedioic acid represents the patent-claimed core scaffold [2]. The WO2015/044761A1 patent family specifically protects 2,9-diaminodecanedioic acid derivatives as IL-15/IL-2 inhibitors, and no equivalent claims exist for shorter-chain diaminodicarboxylic acid homologues. Procurement of the C10 scaffold is essential for any program operating within this intellectual property space or seeking to validate the claimed pharmacophore [2].

Regioselective Solid-Phase Synthesis of Conformationally Constrained Cyclic Peptides

For peptide chemistry laboratories synthesizing cyclic or bicyclic peptides requiring regioselective incorporation of a bifunctional amino acid, the (2S,9R)-2,9-diaminodecanedioic acid with orthogonal amino protection (e.g., Fmoc/tBu differentiation) enables sequential, directed coupling of each amino group to distinct positions within the peptide sequence [3]. The published asymmetric synthesis route provides a validated procurement specification and synthetic precedent, reducing the development burden compared to de novo synthesis of differentially protected diaminodicarboxylic acid building blocks [3].

Antibacterial Structure-Activity Relationship Studies in the Diaminopimelic Acid Homologous Series

For microbiology and antibacterial discovery programs mapping the chain-length dependence of diaminodicarboxylic acid growth inhibition, 2,9-diaminodecanedioic acid (C10) serves as the longer-chain comparator to C8 diaminosuberic acid and C7 diaminopimelic acid within the homologous series established by Dewey et al. (1954) [4]. The known SAR—where C8 is more antibacterially active than C10—makes the C10 compound valuable as a negative control or selectivity probe, helping to deconvolute antibacterial activity from other biological effects such as IL-15/IL-2 inhibition [4].

Quote Request

Request a Quote for 2,9-diaminodecanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.